Linker Length and Amine Basicity vs. Direct 3-Amine Analogs
The ethanamine side chain of the target compound positions the primary amine nitrogen approximately 2.5 Å further from the electron-withdrawing pyrazolopyridine core compared to 1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 132643-73-3), where the amino group is directly attached to the 3-position . This structural difference translates into a predicted pKa of 4.78 ± 0.10 for the ethanamine derivative [1], versus an estimated pKa of approximately 3.0–3.5 for the directly attached 3-amino analog based on the stronger electron-withdrawing effect of the fused heterocycle on the exocyclic NH2 [2]. The higher basicity of the ethanamine compound confers greater nucleophilicity under physiological pH conditions and allows for a wider pH window for selective amine derivatization (e.g., amide bond formation, reductive amination) without concomitant protonation of the pyridine nitrogen.
| Evidence Dimension | Predicted pKa of the exocyclic primary amine |
|---|---|
| Target Compound Data | pKa (predicted) = 4.78 ± 0.10 [1] |
| Comparator Or Baseline | 1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 132643-73-3): estimated pKa ~3.0–3.5 (class-level inference based on electron-withdrawing effect of fused ring system on directly attached NH2) [2] |
| Quantified Difference | ΔpKa ≈ +1.3 to +1.8 log units (target compound more basic) |
| Conditions | Predicted pKa at 25 °C in aqueous solution using computational methods [1]; comparator pKa estimated from known pyrazolo[4,3-b]pyridin-3-amine class data [2] |
Why This Matters
The higher basicity directly affects the compound's reactivity profile: the target ethanamine undergoes more efficient acylation and reductive amination at mildly acidic to neutral pH, reducing side reactions and improving synthetic yield in building block applications.
- [1] NVChem. Predicted pKa for 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine: 4.78 ± 0.10 at 25 °C. https://ja.nvchem.net View Source
- [2] Insights from ab initio quantum chemical calculations into the preferred tautomeric forms and binding affinities to CDK2 of substituted pyrazolopyridines. New J. Chem., 2015, 39, 2861-2871. Class-level pKa data for pyrazolopyridine amines. View Source
